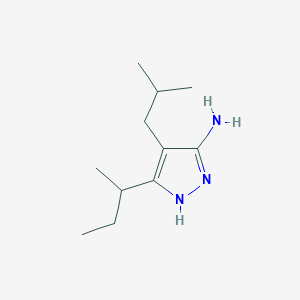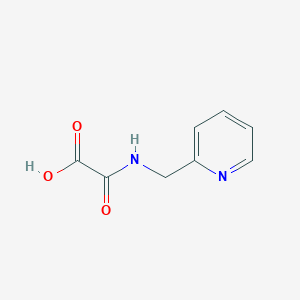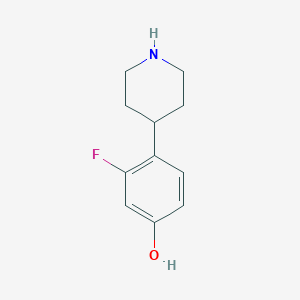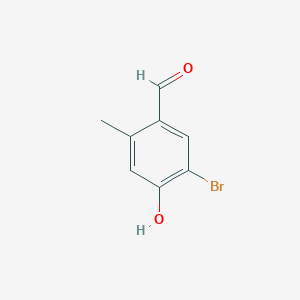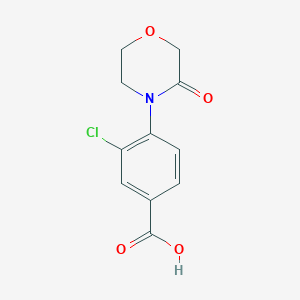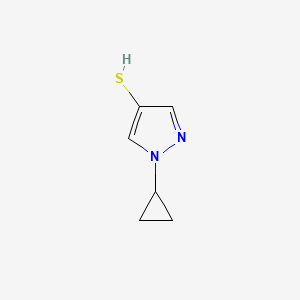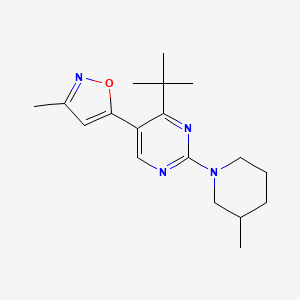
4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It may also undergo reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution may introduce new functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.
Industry
In industry, it may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)pyrimidine
- 2-(3-methylpiperidin-1-YL)pyrimidine
Uniqueness
4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H26N4O |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
5-[4-tert-butyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H26N4O/c1-12-7-6-8-22(11-12)17-19-10-14(15-9-13(2)21-23-15)16(20-17)18(3,4)5/h9-10,12H,6-8,11H2,1-5H3 |
Clave InChI |
GXPAGUYJACKOJX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C2=NC=C(C(=N2)C(C)(C)C)C3=CC(=NO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13628380.png)
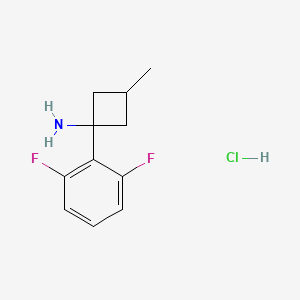
![3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13628388.png)

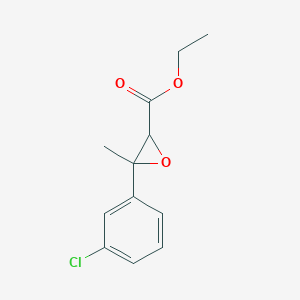
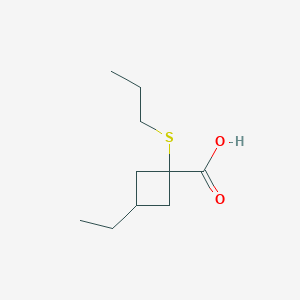
![5-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13628404.png)
